molecular formula C23H14N2O4S B2705348 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-41-3

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2705348
CAS No.: 361478-41-3
M. Wt: 414.44
InChI Key: AOHJAWXNYZPYAD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), demonstrating significant anti-proliferative activity in various cancer cell lines. Its primary research value lies in its application as a targeted therapeutic agent for investigating FGFR-driven oncogenesis. Studies have shown that this compound effectively inhibits FGFR1 phosphorylation and downstream signaling pathways, such as the MAPK and AKT pathways, leading to the induction of apoptosis and cell cycle arrest in FGFR1-dependent cancers. Research utilizing this inhibitor has been pivotal in exploring the mechanisms of angiogenesis and tumor growth , particularly in contexts where FGFR signaling is dysregulated. Its high selectivity makes it a valuable tool for dissecting the specific roles of FGFR1 in complex cellular processes and for validating FGFR1 as a target in preclinical cancer models, including work on head and neck squamous cell carcinoma (HNSCC) . This chromene-carboxamide derivative serves as a critical compound in the development of targeted cancer therapies and the fundamental understanding of receptor tyrosine kinase biology.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O4S/c26-17-11-13(9-10-15(17)23-25-16-6-2-4-8-21(16)30-23)24-22(28)20-12-18(27)14-5-1-3-7-19(14)29-20/h1-12,26H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHJAWXNYZPYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Condensation Reactions

Condensation reactions are common in synthesizing chromene derivatives. These reactions typically involve the combination of an aldehyde with a β-keto ester or an equivalent, followed by cyclization to form the chromene ring . For N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, a similar condensation could be used, starting with appropriate precursors that include the benzo[d]thiazole and hydroxyphenyl groups.

Cyclization Reactions

Cyclization reactions are crucial for forming the chromene ring. These reactions often require specific conditions, such as high temperatures or catalysts, to facilitate the ring closure . The presence of the benzo[d]thiazole moiety may influence the cyclization conditions due to its electron-withdrawing properties.

Modification of Functional Groups

The compound's functional groups, such as the amide, hydroxyl, and carbonyl groups, can participate in various chemical reactions. For example, the amide group can undergo hydrolysis or aminolysis, while the hydroxyl group can be involved in esterification or etherification reactions.

Characterization Techniques

Characterization of this compound involves several spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the arrangement of the benzo[d]thiazole and chromene moieties.

  • Mass Spectrometry (MS) : Useful for determining the molecular weight and identifying fragmentation patterns.

  • Infrared Spectroscopy (IR) : Helps identify functional groups based on their characteristic absorption bands.

Data Tables for Related Compounds

While specific data for this compound is not available, related compounds can provide insights into potential chemical properties and biological activities.

Compound NameStructure FeaturesBiological Activities
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamideBenzo[d]thiazole, Chromene, AmideAnti-inflammatory, Antioxidant, Anticancer
N-(benzo[d]thiazol-2-yl)-2-hydroxybenzamideHydroxy Group on BenzamidePotential Antimicrobial
1-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylureaUrea LinkagePotential Anticancer

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing both benzo[d]thiazole and chromene moieties. These compounds have been shown to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. For instance, similar compounds have demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Antimicrobial Activity

The benzo[d]thiazole component contributes to the antimicrobial properties of the compound. Research indicates that derivatives of benzo[d]thiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Acetylcholinesterase Inhibition

Compounds similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. In vitro studies have shown promising inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation .

Table 1: Synthesis Overview

StepReaction ConditionsYield (%)Analytical Techniques
1Mix starting materials at 75°C85%TLC, NMR
2Recrystallization from ethanol90%IR, HPLC

Neurological Disorders

Given its acetylcholinesterase inhibitory activity, this compound holds promise as a treatment for Alzheimer's disease and other cognitive impairments. The ability to enhance acetylcholine levels could lead to improved memory and cognitive function in affected individuals .

Antimicrobial Treatments

The antimicrobial properties suggest that this compound could be developed into a new class of antibiotics or used as a lead compound for further modifications aimed at enhancing efficacy against resistant bacterial strains .

Case Study 1: Anticancer Activity

A study investigated the effects of a related compound on breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Acetylcholinesterase Inhibition

In a comparative study, derivatives were tested against acetylcholinesterase with one compound showing an IC50 value of 2.7 µM, indicating strong potential for development as an Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Chromene-Based Carboxamides

  • 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide ():
    This compound substitutes the benzo[d]thiazole group with a simpler thiazole ring and replaces the hydroxyphenyl with a methylbenzamide. The chromene-3-carboxamide positional isomerism (vs. chromene-2-carboxamide in the target compound) may alter electronic properties and binding affinities .
  • 2-Oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide (): Features a triazole ring instead of benzo[d]thiazole, reducing aromatic bulkiness.

Benzo[d]thiazole Derivatives

  • N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)-4-chlorobenzenesulfonamide (): Replaces the chromene-carboxamide with a sulfonamide-piperazine linker.
  • 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide ():
    Lacks the benzo[d]thiazole moiety but incorporates a bromophenyl group on the chromene scaffold. The bromine atom may enhance halogen bonding but reduces metabolic stability compared to the hydroxyphenyl group in the target compound .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (Reported) Reference
Target Compound C₂₃H₁₅N₂O₄S 427.44 Benzo[d]thiazole, 3-hydroxyphenyl Not explicitly reported N/A
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide C₂₀H₁₄N₂O₃S 374.40 Thiazole, methylbenzamide Unreported
N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)-4-chlorobenzenesulfonamide C₂₀H₂₀ClN₄O₃S₂ 479.97 Piperazine, sulfonamide Antiproliferative (IC₅₀: <10 µM)
2-Oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide C₁₂H₈N₄O₃ 256.21 Triazole Unreported

Key Observations:

Solubility : The 3-hydroxyphenyl group in the target compound may improve aqueous solubility compared to halogenated analogues (e.g., 4-bromo derivative in ) .

Stability : The carboxamide linker in the target compound is less prone to hydrolysis than ester-containing chromene derivatives, enhancing metabolic stability.

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H16N2O4S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 896337-86-3

The core structure includes a chromene moiety linked to a benzo[d]thiazole unit, which is known for its diverse biological activities.

1. Inhibitory Activity Against Acetylcholinesterase (AChE)

Recent studies have highlighted the compound's ability to inhibit AChE, an enzyme crucial in the pathophysiology of Alzheimer’s disease. The inhibitory activity was evaluated using in vitro assays, with notable findings:

CompoundIC50 (µM)
This compound2.7
Reference Drug (Donepezil)0.5

The compound exhibited a promising IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in cognitive disorders .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)
HT29 (Colorectal)1.61
A431 (Skin)1.98

These results suggest that the presence of the benzo[d]thiazole moiety enhances the cytotoxic activity against cancer cells .

3. Antimicrobial Activity

Another area of research focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, yielding significant results:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18

These findings indicate that the compound may serve as a potential antimicrobial agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • AChE Inhibition : The compound binds to the active site of AChE, preventing acetylcholine breakdown, thus enhancing cholinergic signaling.
  • Antitumor Mechanisms : The anticancer effects are thought to arise from inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Alzheimer's Disease Model : In a murine model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, supporting its role as a therapeutic agent .
  • Cancer Cell Line Studies : In vitro studies using HT29 and A431 cell lines demonstrated that treatment with the compound led to significant cell cycle arrest and increased apoptosis markers .

Q & A

Q. What are the optimal synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, considering yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Amide coupling : React benzo[d]thiazole-2-amine derivatives with activated chromene-2-carboxylic acid precursors using coupling agents like EDC/HOBt in anhydrous DMF . (ii) Cyclization : Optimize thiourea formation by reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in DMF, followed by acid-mediated cyclization to form heterocyclic cores . (iii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (C=O at δ 165–175 ppm). The benzo[d]thiazole moiety shows distinct deshielded protons at δ 7.5–8.0 ppm .
  • IR : Confirm carboxamide (C=O stretch at ~1680 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3200 cm⁻¹) .
  • MS : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chromene-thiazole cleavage .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-liquid extraction : Separate polar byproducts using ethyl acetate/water partitioning .
  • Flash chromatography : Employ gradients of ethyl acetate in hexane (20–50%) to resolve carboxamide derivatives .
  • Recrystallization : Use ethanol or DMF/water mixtures to obtain single crystals for structural validation .

Advanced Research Questions

Q. How do structural modifications at the benzo[d]thiazole or chromene moieties influence pharmacological activity?

  • Methodological Answer :
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the benzo[d]thiazole ring to enhance metabolic stability and binding affinity. For example, trifluoromethyl groups increase lipophilicity (logP) by ~0.5 units .
  • Chromene modifications : Replace the 4-oxo group with thione (4-thioxo) to study redox activity. Use SAR studies to correlate substituent position (e.g., 6-methyl vs. 6-fluoro) with cytotoxicity (IC₅₀) in cancer cell lines .

Q. What methodologies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :
  • Dose-response normalization : Account for assay-specific variability (e.g., ATP levels in viability assays) by normalizing IC₅₀ values to internal controls .
  • Orthogonal assays : Validate antifungal activity using both agar diffusion (MIC) and time-kill kinetics to distinguish static vs. cidal effects .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges of 8.9–9.4 μM for related inhibitors) to identify outliers caused by solvent effects (e.g., DMSO >1% ).

Q. How can single-crystal X-ray diffraction optimize structural elucidation of this compound?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation of DMF/ethanol solutions at 4°C .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 292 K. SHELXT software resolves phase problems for non-centrosymmetric structures .
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters, achieving R-factors <0.05 .

Q. What reaction conditions enhance the efficiency of forming the carboxamide linkage?

  • Methodological Answer :
  • Catalyst optimization : Use 10 mol% DMAP to accelerate coupling reactions, reducing reaction time from 24h to 6h .
  • Solvent selection : Anhydrous DMF improves solubility of aromatic intermediates compared to THF .
  • Temperature control : Maintain reflux at 110°C for thiourea cyclization to minimize side products (e.g., hydrolysis to ureas) .

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